4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid
Overview
Description
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid (ECPNB) is a synthetic compound used in scientific research. It is a nitrobenzoic acid derivative with a piperidine ring and an ethoxycarbonyl group. It has been used in various fields of research, including biochemical and physiological studies, to study the effects of nitrobenzoic acid derivatives on various biological systems.
Scientific Research Applications
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid has been used in various scientific research applications, including biochemical and physiological studies. It has been used to study the effects of nitrobenzoic acid derivatives on various biological systems, such as the nervous system, cardiovascular system, and immune system. It has also been used to study the effects of nitrobenzoic acid derivatives on the expression of genes involved in the regulation of cell proliferation and differentiation.
Mechanism Of Action
The mechanism of action of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting the activity of COX-2, 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid is thought to reduce inflammation and pain.
Biochemical And Physiological Effects
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. Additionally, it has been shown to reduce inflammation and pain. It has also been shown to have anti-tumor effects, and to increase the expression of genes involved in the regulation of cell proliferation and differentiation.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of research applications. Additionally, it is relatively stable and has been shown to have a variety of biochemical and physiological effects. The main limitation of using 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid in laboratory experiments is that the mechanism of action is not yet fully understood, which limits its use in certain research applications.
Future Directions
Some potential future directions for research using 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid include further investigation into the mechanism of action of the compound, as well as studies to determine its potential therapeutic applications. Additionally, further research could be conducted to determine the effects of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid on other biological systems, such as the immune system and the cardiovascular system. Finally, further research could be conducted to determine the potential side effects and toxicity of 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid.
properties
IUPAC Name |
4-(3-ethoxycarbonylpiperidin-1-yl)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-23-15(20)11-4-3-7-16(9-11)12-6-5-10(14(18)19)8-13(12)17(21)22/h5-6,8,11H,2-4,7,9H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCRCENIRCAAIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657003 | |
Record name | 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid | |
CAS RN |
942474-36-4 | |
Record name | 4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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